Home > Products > Screening Compounds P108855 > M7G(3'-OMe-5')pppA(2'-OMe)
M7G(3'-OMe-5')pppA(2'-OMe) -

M7G(3'-OMe-5')pppA(2'-OMe)

Catalog Number: EVT-14899512
CAS Number:
Molecular Formula: C23H33N10O17P3
Molecular Weight: 814.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

M7G(3'-OMe-5')pppA(2'-OMe) is a modified nucleoside compound that plays a significant role in the study of RNA biology, particularly in the synthesis and functionality of messenger RNA. This compound features a 7-methylguanylate cap structure, which is crucial for mRNA stability and translation efficiency in eukaryotic cells. The presence of 3'-O-methyl and 2'-O-methyl modifications enhances its biochemical properties, making it a valuable tool in molecular biology research.

Source

The compound can be synthesized through various chemical methods, often utilizing enzymatic processes or chemical synthesis techniques. The methylation of nucleotides is a common strategy employed to enhance the stability and functionality of RNA molecules.

Classification

M7G(3'-OMe-5')pppA(2'-OMe) falls under the category of nucleoside analogs and capped RNA. It is specifically classified as a cap analog, which mimics the natural cap structure found at the 5' end of eukaryotic mRNA.

Synthesis Analysis

Methods

The synthesis of M7G(3'-OMe-5')pppA(2'-OMe) typically involves several key steps:

  1. Starting Materials: The synthesis begins with guanosine triphosphate and adenosine triphosphate as primary substrates.
  2. Methylation: Enzymatic methylation is performed using S-adenosylmethionine as a methyl donor to introduce methyl groups at specific positions (N7 of guanine and O2' of adenosine).
  3. Phosphorylation: The addition of a triphosphate group at the 5' position is achieved using polynucleotide kinase or similar enzymes.
  4. Purification: The final product is purified through chromatographic techniques to isolate M7G(3'-OMe-5')pppA(2'-OMe) from unreacted starting materials and byproducts.

Technical Details

The synthesis may employ solid-phase synthesis techniques or liquid-phase reactions, depending on the desired scale and purity of the final product. Recent patents have described methods for synthesizing capped RNAs that include this specific compound, focusing on optimizing yield and purity through controlled reaction conditions .

Molecular Structure Analysis

Structure

The molecular structure of M7G(3'-OMe-5')pppA(2'-OMe) consists of:

  • A 7-methylguanylate moiety (M7G) at the 5' end.
  • A triphosphate group connecting to an adenosine (A).
  • Methyl groups at the 3' position of guanine and the 2' position of adenosine.

Data

The molecular formula for M7G(3'-OMe-5')pppA(2'-OMe) is C13H17N5O7P, with a molecular weight of approximately 357.27 g/mol. Its structural integrity is vital for its biological function, particularly in mRNA stability and translation initiation.

Chemical Reactions Analysis

Reactions

M7G(3'-OMe-5')pppA(2'-OMe) participates in several biochemical reactions:

  1. Transcription: It serves as a cap structure during mRNA transcription, facilitating RNA polymerase activity.
  2. Translation Initiation: The compound interacts with eukaryotic initiation factors, promoting ribosome binding and translation initiation.
  3. Stability Enhancement: The modified cap structure protects against exonuclease degradation, enhancing mRNA stability.

Technical Details

The incorporation of this compound into RNA transcripts can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to confirm successful capping and methylation .

Mechanism of Action

Process

M7G(3'-OMe-5')pppA(2'-OMe) functions primarily as a protective cap for mRNA molecules:

  1. Binding to Ribosomes: The cap structure is recognized by the ribosome's cap-binding complex, facilitating the recruitment of translation machinery.
  2. Prevention of Degradation: The presence of methyl groups reduces susceptibility to exonucleases, thereby prolonging mRNA half-life.
  3. Regulation of Translation: The cap influences translational efficiency by modulating interactions with various proteins involved in translation initiation.

Data

Studies have shown that mRNAs with modified caps exhibit enhanced translation rates compared to those with unmodified caps .

Physical and Chemical Properties Analysis

Physical Properties

M7G(3'-OMe-5')pppA(2'-OMe) is typically soluble in water and exhibits stability under physiological conditions, making it suitable for use in biological assays.

Chemical Properties

The compound is sensitive to hydrolysis, particularly under alkaline conditions, which can lead to degradation. Its reactivity profile allows it to participate effectively in biochemical assays involving RNA manipulation.

Relevant Data or Analyses

Spectroscopic methods such as nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy are commonly employed to analyze the purity and structural characteristics of M7G(3'-OMe-5')pppA(2'-OMe).

Applications

Scientific Uses

M7G(3'-OMe-5')pppA(2'-OMe) has numerous applications in molecular biology:

  1. mRNA Synthesis: It is used as a cap analog in the synthesis of synthetic mRNAs for research purposes, including vaccine development.
  2. Gene Expression Studies: Researchers utilize this compound to study gene expression regulation through mRNA stability and translation efficiency.
  3. Therapeutic Development: Its properties make it a candidate for developing therapeutics aimed at modulating RNA functions in cells.
Historical Context and Discovery of mRNA Capping Mechanisms

Evolution of Cap Analogue Research: From Viral mRNA Studies to Eukaryotic Systems

The discovery of mRNA capping emerged from pioneering virology research in the early 1970s, when studies on insect cytoplasmic polyhedrosis virus (CPV) and human reovirus revealed unexpected terminal structures. Researchers at Japan's National Institute of Genetics observed that viral genomic RNA contained a blocked methylated 5′ terminus resistant to standard labeling techniques. This structure, initially termed "NNM" (non-nucleoside material), was later identified as the foundational m7G-cap structure [1]. These viral systems served as crucial models because they contained self-contained RNA polymerases that facilitated the identification of methylation-coupled transcription mechanisms. The addition of S-adenosyl-L-methionine (a natural methylation donor) to in vitro transcription reactions demonstrated that capped RNA synthesis occurred in virally encoded polymerases before cellular enzymes were characterized [1] [5].

This viral research established the biochemical paradigm for cap formation: hydrolysis of the 5′-γ-phosphate by RNA triphosphatase, guanylyl transfer via guanylyltransferase, and N7-methylation by methyltransferase. Crucially, these studies revealed that capped viral mRNAs exhibited enhanced translational efficiency and stability compared to uncapped transcripts, explaining why eukaryotic viruses had evolved mechanisms to either synthesize caps de novo or "snatch" caps from host mRNAs [5]. The subsequent discovery that virtually all eukaryotic cellular mRNAs shared this m7G-cap structure transformed molecular biology, establishing capping as a universal hallmark of eukaryotic mRNA distinct from prokaryotic transcripts [1] [3].

Table 1: Evolution of Cap Structure Discovery

YearMilestoneExperimental SystemKey Finding
Early 1970sIdentification of blocked 5′ terminiCytoplasmic polyhedrosis virus (CPV) dsRNAPresence of 2′-O-methylated nucleotide resisting enzymatic labeling
1975Structural characterizationReovirus/vaccinia virus mRNAsIdentification of m7GpppNm as the cap structure
Late 1970sFunctional significanceIn vitro translation systemsm7G cap essential for ribosome binding and translation initiation
1980sEnzymatic pathwayVaccinia virus capping enzymeCharacterization of triphosphatase-guanylyltransferase-methyltransferase cascade

Role of Methylation in Early Cap Structure Identification

The precise characterization of cap structures hinged on deciphering methylation patterns. Initial terminal nucleotide analyses of CPV RNA revealed enigmatic chemical properties: the 5′ ends displayed altered electrophoretic mobility and unexpected resistance to periodate oxidation and β-elimination. This was ultimately traced to the presence of 2′-O-methylated nucleotides, which provided critical evidence for the existence of ribose methylation in addition to guanosine N7-methylation [1]. This led to the classification of cap structures based on their methylation status: Cap 0 (m7GpppN), Cap 1 (m7GpppNm), and Cap 2 (m7GpppNmpNm), where methylation status correlates with biological function and taxonomic distribution [3].

The differential methylation patterns proved biologically significant. Lower eukaryotes like yeast predominantly utilize Cap 0 structures, while higher organisms exhibit more extensive 2′-O-methylation (Cap 1 and Cap 2). This methylation hierarchy reflects functional specialization: N7-methylation of the guanosine is essential for cap recognition by translation initiation factors, while 2′-O-methylation of the first transcribed nucleotide (+1 position) provides stability against decapping enzymes and enables immune discrimination between self and non-self RNA [3] [5]. The discovery that 2′-O-methylation prevented activation of innate immune sensors (RIG-I, MDA5, TLRs) explained why viral RNAs lacking this modification triggered interferon responses, establishing Cap 1 as the evolutionarily optimized structure for mammalian mRNA function [3] [8].

Key Milestones in Synthetic Cap Analogue Development

Synthetic cap analogue development progressed through three distinct generations, culminating in advanced structures like M7G(3'-OMe-5')pppA(2'-OMe). The earliest cap analogues (e.g., m7GpppG) developed in the 1980s-1990s enabled in vitro synthesis of capped mRNAs but suffered from bidirectional incorporation by T7 RNA polymerase, resulting in ~50% of transcripts having inverted caps incapable of translation initiation [6]. The breakthrough came with Anti-Reverse Cap Analogues (ARCAs) in the early 2000s, where chemical modifications (typically O-methyl groups at the 3′-OH or 2′-OH of the m7Guo moiety) ensured unidirectional incorporation. This increased functional capping efficiency to ~80% and significantly enhanced protein expression [6] [9].

The pursuit of enhanced biological properties drove the next innovation wave: dinucleotide cap analogues incorporating modifications at the +1 nucleotide position. M7G(3'-OMe-5')pppA(2'-OMe) exemplifies this generation, combining 3′-O-methylation of m7Guo (to ensure proper orientation) with 2′-O-methylation of the initiating adenosine (to confer Cap 1 status). This structure, commercially developed as "Cap AG 3′OMe," mimics the natural Cap 1 configuration and provides critical immune-evasive properties essential for therapeutic applications [6] [7]. Recent innovations like LZCap AG(3'Acm) further optimize this scaffold by introducing 3′-acetylaminomethyl modifications to enhance eIF4E binding affinity and resistance to decapping enzymes, demonstrating ~1.5-fold higher protein expression than standard Cap 1 analogues in mammalian cells [7].

Table 2: Progression of Synthetic Cap Analogue Design

GenerationRepresentative StructureKey ModificationFunctional Advantage
First Generationm7GpppGNoneBasic cap functionality; bidirectional incorporation
Second Generation (ARCA)m7³′OGpppG3′-O-methyl on m7GuoUnidirectional incorporation; >80% correct orientation
Third Generation (Cap1)M7G(3'-OMe-5')pppA(2'-OMe)3′-OMe-m7Guo + 2′-OMe-AdoCap 1 structure; reduced immunogenicity; enhanced stability
Next GenerationLZCap AG(3'Acm)3′-Acm-m7Guo + 2′-OMe-AdoHigher eIF4E affinity; decapping enzyme resistance

Properties

Product Name

M7G(3'-OMe-5')pppA(2'-OMe)

IUPAC Name

2-amino-9-[(2R,4R,5R)-5-[[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3-hydroxy-4-methoxyoxolan-2-yl]-7-methylpurin-9-ium-6-olate

Molecular Formula

C23H33N10O17P3

Molecular Weight

814.5 g/mol

InChI

InChI=1S/C23H33N10O17P3/c1-31-8-33(19-12(31)20(36)30-23(25)29-19)21-14(35)15(43-2)10(48-21)5-46-52(39,40)50-53(41,42)49-51(37,38)45-4-9-13(34)16(44-3)22(47-9)32-7-28-11-17(24)26-6-27-18(11)32/h6-10,13-16,21-22,34-35H,4-5H2,1-3H3,(H7-,24,25,26,27,29,30,36,37,38,39,40,41,42)/t9-,10-,13+,14?,15+,16?,21-,22-/m1/s1

InChI Key

CDTPPKGWEOGAMN-WDAGTLCJSA-N

Canonical SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.